molecular formula C17H15N3O2S2 B3017411 Benzo[c][1,2,5]thiadiazol-5-yl(2-(3-methoxyphenyl)thiazolidin-3-yl)methanone CAS No. 2034287-48-2

Benzo[c][1,2,5]thiadiazol-5-yl(2-(3-methoxyphenyl)thiazolidin-3-yl)methanone

Cat. No.: B3017411
CAS No.: 2034287-48-2
M. Wt: 357.45
InChI Key: AKMURHCPJPMOBK-UHFFFAOYSA-N
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Description

Benzo[c][1,2,5]thiadiazol-5-yl(2-(3-methoxyphenyl)thiazolidin-3-yl)methanone is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by the presence of a benzo[c][1,2,5]thiadiazole core, which is known for its diverse pharmacological activities, and a thiazolidinone moiety, which is often associated with various biological activities. The combination of these two moieties in a single molecule makes this compound a subject of interest in medicinal chemistry and materials science.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzo[c][1,2,5]thiadiazol-5-yl(2-(3-methoxyphenyl)thiazolidin-3-yl)methanone typically involves multiple stepsThe reaction conditions often involve the use of catalysts such as palladium and specific solvents to facilitate the reactions .

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors and advanced purification techniques to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Benzo[c][1,2,5]thiadiazol-5-yl(2-(3-methoxyphenyl)thiazolidin-3-yl)methanone can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups .

Scientific Research Applications

Benzo[c][1,2,5]thiadiazol-5-yl(2-(3-methoxyphenyl)thiazolidin-3-yl)methanone has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Similar compounds to benzo[c][1,2,5]thiadiazol-5-yl(2-(3-methoxyphenyl)thiazolidin-3-yl)methanone include other benzo[c][1,2,5]thiadiazole derivatives and thiazolidinone-containing compounds. Examples include:

Uniqueness

What sets this compound apart is the unique combination of the benzo[c][1,2,5]thiadiazole and thiazolidinone moieties in a single molecule. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

2,1,3-benzothiadiazol-5-yl-[2-(3-methoxyphenyl)-1,3-thiazolidin-3-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O2S2/c1-22-13-4-2-3-12(9-13)17-20(7-8-23-17)16(21)11-5-6-14-15(10-11)19-24-18-14/h2-6,9-10,17H,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKMURHCPJPMOBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2N(CCS2)C(=O)C3=CC4=NSN=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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